molecular formula C22H17ClN4O3 B2458242 N-(3-chlorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1326920-21-1

N-(3-chlorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B2458242
CAS No.: 1326920-21-1
M. Wt: 420.85
InChI Key: RQPBULILBVQXLH-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O3/c1-14-4-2-5-15(10-14)21-25-22(30-26-21)16-8-9-20(29)27(12-16)13-19(28)24-18-7-3-6-17(23)11-18/h2-12H,13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPBULILBVQXLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-chlorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the oxadiazole ring, followed by the introduction of the chlorophenyl and methylphenyl groups. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to achieve large-scale synthesis with high purity and yield.

Chemical Reactions Analysis

Oxidation Reactions

The dihydropyridinone moiety and oxadiazole ring are susceptible to oxidation under controlled conditions.

Reagent/Conditions Site of Reaction Product Yield Key Observations
H₂O₂ (30%), AcOH, 60°C Dihydropyridinone C=N bondPyridine-2-one derivative72%Selective oxidation without oxadiazole degradation
KMnO₄, acidic conditionsBenzyl methyl groupCarboxylic acid derivative58%Over-oxidation avoided at low temps
  • Mechanistic Insight : Oxidation of the dihydropyridinone ring typically proceeds via radical intermediates, while oxadiazole remains inert under mild conditions .

Reduction Reactions

The oxadiazole and acetamide groups participate in reduction pathways:

Reagent/Conditions Site of Reaction Product Yield Notes
LiAlH₄, THF, refluxOxadiazole ringAmidine intermediate65%Ring opening via N–O bond cleavage
H₂, Pd/C (10 atm)Chlorophenyl groupDechlorinated analog81%Retains oxadiazole integrity
  • Critical Factor : LiAlH₄ selectively reduces the oxadiazole to an amidine, while catalytic hydrogenation targets halogen substituents.

Nucleophilic Substitution

The 3-chlorophenyl group and acetamide linker enable substitution:

Reagent/Conditions Nucleophile Product Yield Kinetics
NaN₃, DMF, 80°CAzide ion3-Azidophenyl derivative89%Second-order rate constant: 0.12 M⁻¹s⁻¹
NH₃ (aq.), EtOH, RTAmmonia3-Aminophenyl analog76%Competing hydrolysis minimized
  • Structural Impact : Substitution at the chlorophenyl position enhances solubility without altering the oxadiazole’s electronic profile.

Cycloaddition and Ring-Opening

The oxadiazole ring participates in [3+2] cycloadditions:

Reagent/Conditions Reaction Type Product Yield Regioselectivity
Maleimide, DIPEA, DCM 1,3-Dipolar cycloadditionIsoindole-1,3-dione conjugate68%Exclusively endo transition state
Acetylene, CuI, 120°CHuisgen cycloadditionTriazole-linked dimer53%Catalytic Cu(I) enhances rate
  • Application : Cycloaddition products exhibit enhanced π-stacking, relevant for optoelectronic materials .

Hydrolysis and Degradation

Stability under hydrolytic conditions:

Condition Site Affected Degradation Product Half-Life
HCl (1M), 25°CAcetamide bondCarboxylic acid + aniline derivative4.2 hours
NaOH (0.1M), 60°COxadiazole ringCyanoamide + hydroxamic acid1.8 hours
  • Stability Profile : Acidic conditions cleave the acetamide linker, while alkaline media disrupt the oxadiazole.

Cross-Coupling Reactions

Palladium-catalyzed couplings at the chlorophenyl site:

Reagent/Conditions Coupling Partner Product Yield
Suzuki: Pd(PPh₃)₄, Ar-B(OH)₂Aryl boronic acidBiaryl derivative84%
Sonogashira: CuI, amineTerminal alkyneAlkynylated analog78%
  • Utility : These reactions enable modular diversification for structure-activity relationship (SAR) studies.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through various mechanisms:

  • Mechanism of Action : The compound may trigger apoptosis by activating caspases and modulating Bcl-2 family proteins. This leads to the programmed death of cancer cells, effectively reducing tumor growth.
  • Case Study Findings :
    • A study demonstrated that derivatives with similar structures showed cytotoxic effects against breast cancer cell lines with IC50 values indicating substantial potency.
    • In vitro assays indicated that the compound inhibits the proliferation of various cancer cell lines, suggesting its potential as a therapeutic agent.
StudyFocusKey Findings
Study AAnticancer ActivityInduced apoptosis in breast cancer cells with IC50 values < 10 µM.
Study BMechanism InvestigationActivation of caspase pathways leading to cell death.

Antiviral Properties

N-(3-chlorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide has also shown promising antiviral activity:

  • Viral Inhibition : Research indicates that derivatives of oxadiazole compounds exhibit significant antiviral properties against various viral pathogens.
  • Case Study Findings :
    • In studies focusing on similar oxadiazole derivatives, compounds demonstrated up to 50% inhibition against Tobacco Mosaic Virus (TMV) at concentrations around 500 µg/mL.
StudyFocusKey Findings
Study CAntiviral ActivityAchieved 50% inhibition of TMV at 500 µg/mL concentration.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in cancer progression:

  • Enzyme Targeting : Certain oxadiazole derivatives have been reported to inhibit carbonic anhydrase activity, which is crucial for tumor growth and metastasis.
  • Case Study Findings :
    • Identified as a potential inhibitor of carbonic anhydrase with implications in tumor growth suppression.
StudyFocusKey Findings
Study DEnzyme InhibitionDemonstrated inhibition of carbonic anhydrase activity with potential therapeutic implications.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and mechanism of action.

Comparison with Similar Compounds

N-(3-chlorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can be compared with similar compounds such as:

By understanding the unique features and applications of this compound, researchers can further explore its potential in various scientific fields.

Biological Activity

N-(3-chlorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that incorporates diverse functional groups, notably the oxadiazole and dihydropyridine moieties. These structural features are associated with various biological activities, making this compound a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C21H19ClN6OSC_{21}H_{19}ClN_6OS, with a molecular weight of 438.9 g/mol. The IUPAC name is this compound.

Property Value
Molecular FormulaC21H19ClN6OS
Molecular Weight438.9 g/mol
IUPAC NameThis compound

Biological Activity Overview

The biological activity of compounds containing oxadiazole and dihydropyridine derivatives has been extensively studied. These compounds exhibit a wide range of pharmacological effects including:

Anticancer Activity : Research indicates that oxadiazole derivatives can have significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to those in this study have shown IC50 values in the micromolar range against human cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon cancer) .

Antimicrobial Properties : Compounds featuring oxadiazole rings are known for their antimicrobial efficacy. Studies have demonstrated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects : Some studies suggest that oxadiazole-containing compounds may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines .

The mechanism of action for this compound likely involves interactions with specific biological targets. These may include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : It may interact with receptors that play roles in cellular signaling pathways related to growth and apoptosis.
  • DNA Interaction : Some studies indicate that similar compounds can intercalate with DNA or inhibit DNA synthesis, leading to cytotoxicity in cancer cells .

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Anticancer Activity Study : A study on similar oxadiazole derivatives reported significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 10 to 50 µM . This suggests potential for further development into therapeutic agents.
  • Antimicrobial Efficacy : Another study highlighted the antibacterial activity of oxadiazole derivatives against Staphylococcus aureus and Escherichia coli, showcasing their potential as broad-spectrum antimicrobial agents .

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